molecular formula C14H15BrClN3O B2900010 3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1015845-47-2

3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2900010
CAS RN: 1015845-47-2
M. Wt: 356.65
InChI Key: INCRMYCIHOJNDU-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of viral pathogens.

Anti-inflammatory Properties

The indole nucleus, which is a component of the compound, is known for its anti-inflammatory properties. This could make the compound a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .

Anticancer Potential

Compounds with an indole base have been found to possess anticancer properties. By binding with high affinity to multiple receptors, they can interfere with cancer cell proliferation and survival . Research into the specific anticancer applications of our compound could lead to new therapeutic options for cancer treatment.

Antimicrobial Effects

The broad-spectrum antimicrobial activity of indole derivatives makes them interesting candidates for the development of new antibiotics. With antibiotic resistance on the rise, the compound could be part of a new wave of antimicrobial agents .

Antitubercular Activity

Indole derivatives have also been shown to have antitubercular effects. Given the global burden of tuberculosis, the compound could be explored as a potential antitubercular agent, contributing to the fight against this infectious disease .

Antidiabetic Applications

The indole scaffold is present in many synthetic drug molecules, including those with antidiabetic effects. The compound could be investigated for its potential to act as an antidiabetic agent, possibly offering a new approach to managing diabetes .

Antimalarial Properties

Indole derivatives have been utilized in the treatment of malaria, suggesting that our compound could be tested for antimalarial properties. This could be particularly valuable in creating more effective treatments for malaria, especially in areas where resistance to current medications is prevalent .

Anticholinesterase Activity

Finally, indole-based compounds have been associated with anticholinesterase activity, which is important in the treatment of diseases like Alzheimer’s. Investigating this application could lead to the development of new drugs for neurodegenerative disorders .

properties

IUPAC Name

3-bromo-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClN3O/c1-9-13(16)10(2)19(18-9)7-6-17-14(20)11-4-3-5-12(15)8-11/h3-5,8H,6-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCRMYCIHOJNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)Br)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

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